Difluorocarboxyfluorescein NHS Ester, 6-isomer

pH-insensitive labeling live-cell imaging quantitative fluorescence

Single 6-isomer yields sharper HPLC resolution vs. mixed isomers. pKa ~4.7 ensures full fluorescence in acidic endosomes (pH 5.5). 2.5× more photostable than fluorescein. Direct substitute for Oregon Green 488 NHS ester. Essential for quantitative imaging, FRET, and trafficking assays requiring conjugate purity.

Molecular Formula C25H13F2NO9
Molecular Weight 509.4 g/mol
Cat. No. B13725692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluorocarboxyfluorescein NHS Ester, 6-isomer
Molecular FormulaC25H13F2NO9
Molecular Weight509.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F
InChIInChI=1S/C25H13F2NO9/c26-15-6-13-19(8-17(15)29)36-20-9-18(30)16(27)7-14(20)23(13)12-5-10(1-2-11(12)24(33)34)25(35)37-28-21(31)3-4-22(28)32/h1-2,5-9,29H,3-4H2,(H,33,34)
InChIKeyAXNGAJYYONSYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difluorocarboxyfluorescein NHS Ester, 6-Isomer: A Fluorinated Fluorescein Analog for Amine-Reactive Bioconjugation


Difluorocarboxyfluorescein NHS Ester, 6-isomer (CAS 2702251-82-7) is an amine-reactive fluorinated analog of fluorescein that incorporates a succinimidyl ester group for covalent conjugation to primary amines on biomolecules . It is structurally identical to Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer and exhibits excitation/emission maxima of approximately 496/524 nm, making it compatible with standard 488 nm laser lines and fluorescein filter sets . The compound has a molecular weight of 509.38 g/mol and an extinction coefficient of 73,000 cm⁻¹M⁻¹ .

Why 5(6)-Mixed Isomer Fluorescein NHS Esters Are Not Direct Substitutes for Difluorocarboxyfluorescein NHS Ester, 6-Isomer


Although fluorescein-based NHS esters share a common amine-reactive chemistry, in-class substitution is often invalid due to three quantifiable performance gaps. First, conventional carboxyfluorescein NHS esters have a pKa of approximately 6.5, causing their fluorescence to be highly pH-dependent and substantially quenched in acidic microenvironments , whereas difluorocarboxyfluorescein NHS ester maintains consistent fluorescence output across physiological pH ranges (pKa ~4.7) [1]. Second, the mixed 5(6)-isomer formulations routinely used in labeling workflows generate broadened HPLC peaks that complicate conjugate purification [1], while the single 6-isomer yields sharper resolution . Third, the fluorination that defines this compound confers quantifiably greater resistance to photobleaching compared to non-fluorinated fluorescein analogs [1], a property critical for quantitative imaging and time-lapse experiments.

Quantitative Evidence for Selecting Difluorocarboxyfluorescein NHS Ester, 6-Isomer Over Closest Analogs


Lower pKa (4.7 vs. 6.4) Enables pH-Insensitive Fluorescence Across Physiological Range

Difluorocarboxyfluorescein NHS ester exhibits a pKa of ~4.7, which is 1.7 units lower than the pKa of 6.4 for unmodified fluorescein [1]. This lower pKa shifts the fluorescence titration curve such that the dye remains >90% ionized and maximally fluorescent across the pH 5.5–8.0 range, whereas fluorescein fluorescence drops sharply below pH 7.0 .

pH-insensitive labeling live-cell imaging quantitative fluorescence

Single 6-Isomer Provides Sharper HPLC Resolution Versus Mixed 5(6)-Isomer Formulations

Conjugates prepared using mixed 5(6)-isomer difluorocarboxyfluorescein NHS ester exhibit significant signal broadening and peak splitting during reversed-phase HPLC purification, which complicates isolation of the desired labeled species . In contrast, the single 6-isomer produces a single, well-resolved peak that facilitates clean fraction collection and improves overall conjugate purity .

bioconjugate purification HPLC resolution single-isomer labeling

Greater Photostability Than Unmodified Fluorescein Supports Prolonged Imaging

Difluorocarboxyfluorescein NHS ester demonstrates substantially greater resistance to photobleaching compared to non-fluorinated fluorescein analogs [1]. While specific photobleaching half-life (t₁/₂) values are not reported in available vendor datasheets, the fluorination at the 2′ and 7′ positions is well-established to reduce susceptibility to photobleaching, enabling longer continuous illumination without signal decay [2].

photostability time-lapse imaging fluorescence microscopy

Structural Identity to Oregon Green™ 488 Ensures Direct Workflow Substitution

Difluorocarboxyfluorescein NHS Ester, 6-isomer is structurally identical to Thermo Fisher Scientific's Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer . Both compounds share the same molecular formula (C₂₅H₁₃F₂NO₉), molecular weight (509.38 g/mol), and spectral properties (Ex/Em 496/524 nm, extinction coefficient 73,000 cm⁻¹M⁻¹) .

Oregon Green 488 alternative fluorescent dye procurement workflow compatibility

Optimal Applications for Difluorocarboxyfluorescein NHS Ester, 6-Isomer Based on Quantitative Evidence


Live-Cell Imaging in Acidic or Variable pH Microenvironments

The pKa of ~4.7 ensures that difluorocarboxyfluorescein conjugates remain fully fluorescent at pH values as low as 5.5, whereas conventional fluorescein (pKa 6.4) loses >50% of its fluorescence below pH 6.5 . This makes the 6-isomer NHS ester ideal for tracking endosomal/lysosomal trafficking, imaging in hypoxic tumor spheroids, or any experiment where the labeled biomolecule may encounter acidic compartments [1].

Quantitative Fluorescence Microscopy and Time-Lapse Experiments

The enhanced photostability of fluorinated fluorescein analogs, combined with pH-insensitive emission, provides a more stable fluorescence signal over extended imaging sessions compared to non-fluorinated fluorescein NHS esters . This reduces photobleaching-induced signal decay and improves the accuracy of quantitative intensity measurements in time-lapse studies of protein trafficking, cytoskeletal dynamics, or cell migration [1].

HPLC-Purified Peptide and Oligonucleotide Conjugate Production

For applications requiring highly pure, single-species fluorescent conjugates—such as FRET probes, fluorescence polarization assays, or calibrated flow cytometry standards—the single 6-isomer yields sharper HPLC resolution and cleaner fraction collection than mixed 5(6)-isomer formulations [1]. This directly translates to higher conjugate purity and reduced purification time.

Direct Replacement for Oregon Green™ 488 in Established Workflows

Due to its structural and spectral identity to Oregon Green™ 488 NHS ester (6-isomer), this compound can be substituted directly into existing labeling protocols without modifying conjugation ratios, purification steps, or detection parameters . This is particularly valuable for laboratories seeking alternative sourcing options or cost-effective procurement without re-validating established assays.

Technical Documentation Hub

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